Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Introduction to Thiazolo[3,2-a]Pyrimidine Derivatives in Medicinal Chemistry
Bioisosteric Significance of Thiazolo[3,2-a]Pyrimidine Scaffolds
Thiazolo[3,2-a]pyrimidines are bioisosteres of purine, a fundamental scaffold in nucleic acids and adenosine triphosphate (ATP)-binding proteins. The replacement of purine’s imidazole ring with a thiazole moiety introduces enhanced electronic and steric properties, enabling selective interactions with biological targets. For example, the bridgehead nitrogen atom shared between the thiazole and pyrimidine rings mimics the N9 position of purine, facilitating binding to enzymes such as kinases and phosphodiesterases.
The derivative under study features a 3-oxo group and a methoxyphenyl substituent at position 5, which modulate electron distribution across the fused ring system. These modifications enhance π-π stacking interactions with hydrophobic binding pockets, as observed in kinase inhibition assays. Additionally, the pyrazole-methylene group at position 2 introduces conformational rigidity, favoring entropically driven binding to allosteric sites.
Table 1: Key Structural Features and Bioisosteric Advantages
Structural Analogies to Purine-Based Pharmacophores
The thiazolo[3,2-a]pyrimidine core shares a near-isosteric relationship with purine, differing primarily in the substitution of a sulfur atom for carbon at position 2 and the addition of a fused thiazole ring. This structural mimicry allows the derivative to compete with purine derivatives in enzymatic processes. For instance, the 7-methyl group in the target compound aligns spatially with the C8 position of guanine, enabling competitive inhibition of guanine-binding proteins.
The 4-methoxyphenyl substituent at position 5 extends into regions of the binding pocket typically occupied by purine’s ribose moiety, as demonstrated in molecular docking studies. This substituent’s methoxy group forms hydrogen bonds with polar residues, while its aromatic system engages in van der Waals interactions. Furthermore, the ethyl carboxylate group at position 6 introduces a negatively charged moiety, mimicking the phosphate groups of ATP and enhancing affinity for cationic binding sites.
Key Analogous Features:
- Thiazole ring ≈ Imidazole ring (purine)
- Bridgehead nitrogen ≈ N9 (purine)
- 7-Methyl group ≈ C8 substituent (guanine)
- Ethyl carboxylate ≈ Phosphate group (ATP)
Properties
CAS No. |
483276-20-6 |
|---|---|
Molecular Formula |
C34H30N4O4S |
Molecular Weight |
590.7 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H30N4O4S/c1-5-42-33(40)29-22(3)35-34-38(31(29)24-15-17-27(41-4)18-16-24)32(39)28(43-34)19-25-20-37(26-9-7-6-8-10-26)36-30(25)23-13-11-21(2)12-14-23/h6-20,31H,5H2,1-4H3/b28-19+ |
InChI Key |
HVLWAZLQDZHWJU-TURZUDJPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)C)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
Preparation Methods
Solvent and Temperature Effects
Cyclization in polar aprotic solvents (e.g., DMF) enhances reaction efficiency by stabilizing intermediates. Elevated temperatures (>100°C) are critical for overcoming kinetic barriers during ring closure.
Spectroscopic Validation
-
¹H NMR : The methylene proton (C2-H) in the final product appears as a singlet at δ 6.8–7.1 ppm, confirming conjugation with the pyrazole ring.
-
IR Spectroscopy : A carbonyl stretch at 1720 cm⁻¹ verifies the ester group, while a band at 1660 cm⁻¹ corresponds to the thiazolo ring C=N bond.
Comparative Analysis of Synthetic Routes
Route 1 (PPA-Mediated Cyclization)
-
Advantages : High regioselectivity, minimal side products.
Route 2 (Acid-Catalyzed Condensation)
-
Advantages : Mild conditions (HCl/ethanol).
-
Limitations : Lower yields (~50%) due to competing side reactions.
Scalability and Industrial Applications
The patent EP0050671A1 highlights the scalability of thiazolo[3,2-a]pyrimidine synthesis using continuous flow reactors. Key parameters for industrial production include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound may require specific reagents and conditions. For example:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including neurodegenerative disorders and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target proteins, thereby exerting its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Electronic Effects
Thiazolo[3,2-a]pyrimidine derivatives differ primarily in substituents at positions 2, 5, and 6. Key structural analogs include:
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) contrasts with bromo/chloro substituents in analogs, altering electronic density and intermolecular interactions. For example, bromophenyl derivatives exhibit π-halogen bonding in crystal structures, while methoxyphenyl analogs may prioritize hydrogen bonding via the oxygen atom .
Physical and Crystallographic Properties
- Solubility : Methoxy and piperazinyl groups () enhance aqueous solubility compared to halogenated or purely aromatic analogs. The target compound’s methoxyphenyl group may strike a balance between solubility and membrane permeability .
- Crystal Packing : Bromophenyl derivatives () exhibit π-halogen interactions, while trimethoxybenzylidene analogs () form C–H···O hydrogen-bonded chains. The target compound’s pyrazole substituent likely promotes π-π stacking or van der Waals interactions due to its planar aromatic system .
Biological Activity
Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-((1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)methylene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer properties.
Synthesis and Structural Characteristics
The compound was synthesized through a series of reactions involving the carboxylation of specific precursors. The synthesis typically involves the reaction of 4-methoxyphenyl derivatives with hydrazine derivatives to form pyrazole intermediates, which are then cyclized to yield the final thiazolo[3,2-a]pyrimidine structure. The molecular structure includes various functional groups that contribute to its biological activity.
Key Structural Features
- Thiazolo[3,2-a]pyrimidine Core : This bicyclic structure is known for its pharmacological significance.
- Methoxy and Phenyl Substituents : These groups enhance lipophilicity and may influence receptor interactions.
Biological Activity
The biological activity of this compound has been primarily evaluated in the context of cancer research. Several studies have reported its effects on various cancer cell lines.
Anticancer Activity
-
Cytotoxicity : The compound was tested against several cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value of approximately 4.34 µM.
- SiHa (cervical cancer) : Showed IC50 values around 3.60 µM.
- PC-3 (prostate cancer) : Displayed an IC50 of about 2.97 µM.
- Mechanism of Action : Preliminary studies suggest that the compound may act as a tubulin polymerization inhibitor, disrupting microtubule dynamics essential for cell division. Molecular docking studies have indicated binding at the colchicine site of tubulin .
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
Table 1: Biological Activity Summary
Research Highlights
- A study focused on the design and synthesis of related pyrazole derivatives found that modifications to the phenyl ring could enhance anticancer activity significantly .
- Another investigation into the structure-activity relationship (SAR) suggested that electron-withdrawing groups increase potency against certain cancer cell lines .
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions, starting with precursors like ethyl acetoacetate and aromatic aldehydes. Key steps include:
- Condensation reactions under reflux in solvents (e.g., ethanol, acetic acid) to form the thiazolo-pyrimidine core.
- Controlled reaction conditions (e.g., 8–10 hours at reflux) to minimize side products .
- Purification via recrystallization or column chromatography to isolate the final product .
Methodological considerations include optimizing solvent polarity and using catalysts (e.g., palladium or copper) to enhance yields .
Basic: How is the molecular structure confirmed?
Structural confirmation relies on:
- X-ray crystallography to resolve 3D conformation and stereochemistry (e.g., boat-shaped pyrimidine ring puckering ).
- NMR spectroscopy (1H/13C) to assign substituents and verify regiochemistry .
- Mass spectrometry for molecular weight validation .
Discrepancies between computational and experimental data require cross-validation with multiple techniques .
Advanced: How can reaction conditions be systematically optimized?
Optimization strategies include:
- Design of Experiments (DoE) to test variables like temperature, solvent, and catalyst loading.
- HPLC monitoring to track reaction progress and impurity profiles .
- Catalyst screening (e.g., transition metals in ) to improve regioselectivity.
Post-reaction, recrystallization solvent selection (e.g., ethyl acetate/ethanol mixtures) enhances purity .
Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?
- Re-examine synthesis steps for potential isomerization (e.g., Z/E configurations) .
- Verify refinement parameters in crystallographic software (e.g., SHELX ) to ensure accurate bond-length/angle assignments.
- Use complementary techniques like NOESY NMR to confirm spatial arrangements .
Advanced: What methodologies assess biological activity?
- In vitro enzyme assays (e.g., kinase inhibition) to identify target interactions .
- Molecular docking simulations to predict binding affinities with proteins (e.g., COX-2 ).
- Surface Plasmon Resonance (SPR) for real-time analysis of receptor-ligand kinetics .
Biological activity is often compared to analogs (Table 1, ):
| Compound Substituents | Key Activity |
|---|---|
| 4-Chlorophenyl | COX inhibition |
| 4-Hydroxyphenyl | Enhanced solubility |
| Benzylidene derivatives | PKC kinase selectivity |
Basic: What analytical techniques ensure purity?
- HPLC with UV detection to quantify impurities (<1% threshold) .
- Melting point analysis to detect polymorphic variations .
- Elemental analysis for C/H/N/S composition validation .
Advanced: How to achieve stereochemical control during synthesis?
- Chiral catalysts (e.g., organocatalysts) to direct enantioselective cyclization.
- Low-temperature reactions to suppress thermal isomerization .
- X-ray-guided synthesis to correlate reaction pathways with crystal packing effects .
Basic: Which functional groups drive reactivity?
- Thiazole-pyrimidine core : Participates in π-π stacking with biological targets .
- Ester groups : Hydrolyze under basic conditions to carboxylic acids .
- Methoxyphenyl substituents : Influence electron density and metabolic stability .
Advanced: How to design stability studies?
- Forced degradation under acidic/basic/oxidative conditions monitored via HPLC .
- Accelerated thermal aging (40–60°C) to predict shelf-life .
- Light-exposure tests to assess photolytic degradation pathways .
Advanced: How to study structure-activity relationships (SAR)?
- Synthesize analogs with varied substituents (e.g., halogen vs. methoxy groups) .
- QSAR modeling to correlate electronic parameters (e.g., logP, H-bond donors) with bioactivity .
- Crystallographic data (e.g., dihedral angles in ) to link conformation to potency.
Basic: What solvents are optimal for recrystallization?
- Ethyl acetate/ethanol mixtures (3:2 v/v) yield high-purity crystals .
- DMF for polar intermediates, followed by water precipitation .
Advanced: How to address low yields in multi-step syntheses?
- Intermediate trapping (e.g., via Schlenk techniques) to stabilize reactive species.
- Flow chemistry to improve heat/mass transfer in condensation steps .
- Catalyst recycling (e.g., immobilized Pd nanoparticles) to reduce costs .
Basic: What safety protocols are critical during synthesis?
- Ventilated fume hoods for handling volatile solvents (e.g., acetic anhydride ).
- PPE (gloves, goggles) to prevent exposure to irritants like chloroacetic acid .
Advanced: How to validate computational docking results experimentally?
- Isothermal Titration Calorimetry (ITC) to measure binding thermodynamics .
- Crystallize ligand-protein complexes for direct interaction mapping .
- Mutagenesis studies to confirm critical binding residues .
Basic: How does this compound compare to similar thiazolo-pyrimidines?
Key distinctions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
